molecular formula C21H21N3O5 B2709395 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-84-6

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2709395
CAS No.: 941917-84-6
M. Wt: 395.415
InChI Key: VIQPTDATHXNKCY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, substituted with methoxyphenyl and oxadiazolyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the methoxyphenyl and oxadiazolyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective functionalization. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

    Cyclization: The compound can undergo intramolecular cyclization to form new ring structures, which may enhance its stability or reactivity.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one stands out due to its unique combination of functional groups. Similar compounds may include:

    1-(3,4-Dimethoxyphenyl)-4-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-(3,4-Dimethoxyphenyl)-4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Differing by the presence of a methyl group instead of a methoxy group.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-16-7-4-13(5-8-16)20-22-21(29-23-20)14-10-19(25)24(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPTDATHXNKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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